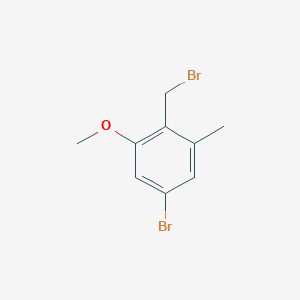
5-Bromo-2-(bromomethyl)-1-methoxy-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(bromomethyl)-1-methoxy-3-methylbenzene is an organic compound with the molecular formula C9H10Br2O. It is a derivative of benzene, where the benzene ring is substituted with bromine, bromomethyl, methoxy, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(bromomethyl)-1-methoxy-3-methylbenzene typically involves multiple steps. One common method starts with the bromination of 2-methoxy-3-methylbenzene. The bromination is carried out using bromine in the presence of a catalyst such as iron powder. The reaction conditions usually involve heating the mixture to a specific temperature to ensure complete bromination .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(bromomethyl)-1-methoxy-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or acids .
Applications De Recherche Scientifique
5-Bromo-2-(bromomethyl)-1-methoxy-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 5-Bromo-2-(bromomethyl)-1-methoxy-3-methylbenzene exerts its effects depends on the specific application. In biological systems, it may interact with cellular components, leading to changes in cellular functions. The bromine atoms can participate in halogen bonding, which can influence molecular interactions and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methoxyphenol: Similar in structure but lacks the bromomethyl group.
5-Bromo-2-iodopyrimidine: Contains a pyrimidine ring instead of a benzene ring.
5-Bromo-2-methylbenzoate: Contains a carboxylate ester group instead of a bromomethyl group .
Uniqueness
5-Bromo-2-(bromomethyl)-1-methoxy-3-methylbenzene is unique due to the presence of both bromine and bromomethyl groups on the benzene ring. This combination of substituents provides distinct reactivity and potential for various applications in synthesis and research .
Propriétés
Formule moléculaire |
C9H10Br2O |
|---|---|
Poids moléculaire |
293.98 g/mol |
Nom IUPAC |
5-bromo-2-(bromomethyl)-1-methoxy-3-methylbenzene |
InChI |
InChI=1S/C9H10Br2O/c1-6-3-7(11)4-9(12-2)8(6)5-10/h3-4H,5H2,1-2H3 |
Clé InChI |
BAYOZDVPKGNELD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1CBr)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octan-1-yl)methanol](/img/structure/B13662031.png)
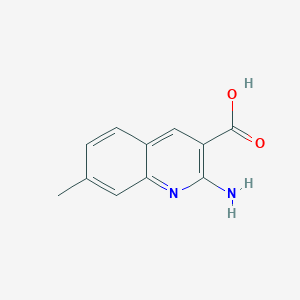
![Methyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13662038.png)
![3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13662040.png)
![Ethyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13662042.png)
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13662050.png)
![6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B13662055.png)
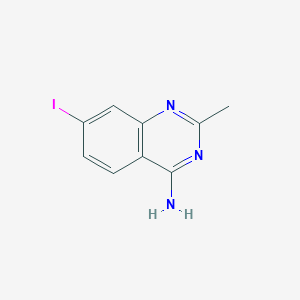
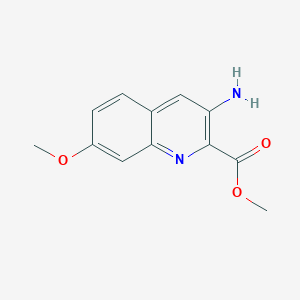
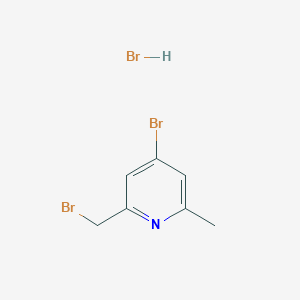
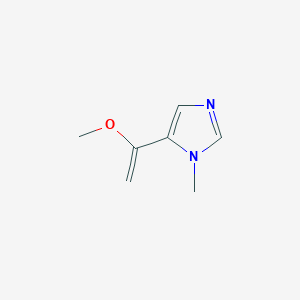

![3-(3-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13662099.png)
![5-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662110.png)
